

Alisertib (MLN8237) off-target effects and toxicity in clinical trials

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Compound of Interest

Compound Name: Aurora A inhibitor 4

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Alisertib (MLN8237) Technical Support Center

Welcome to the Alisertib (MLN8237) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects and toxicity of Alisertib observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is Alisertib (MLN8237) and what is its primary mechanism of action?

Alisertib is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK).[1] Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and the formation of the mitotic spindle.[2][3] By inhibiting Aurora A, Alisertib disrupts these processes, leading to mitotic defects such as monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[4][5] This ultimately results in cell cycle arrest, aneuploidy, and apoptosis in cancer cells.[4][5]

Q2: What are the known off-target effects of Alisertib?

Alisertib was specifically designed to be a highly selective inhibitor of Aurora A kinase, with a more than 200-fold higher selectivity for Aurora A over the closely related Aurora B kinase in cellular assays.[1][6] Preclinical studies using kinase panels have shown that Alisertib has minimal activity against a wide range of other kinases at therapeutic concentrations.[7]

An important off-target effect of the first-generation Aurora A inhibitor, MLN8054, was binding to the GABA_A receptor, which caused dose-limiting somnolence.[8][9] Alisertib was developed to have significantly reduced GABA_A receptor binding and a lower potential for brain penetration, and consequently, somnolence has not been a dose-limiting toxicity in clinical trials with Alisertib.[8][9] However, at higher concentrations, Alisertib can inhibit Aurora B, which may contribute to some of the observed toxicities.[10]

Q3: What are the most common toxicities observed with Alisertib in clinical trials?

The most frequently reported toxicities with Alisertib are a direct consequence of its anti-proliferative effect on healthy, rapidly dividing cells. These are broadly categorized into hematological and non-hematological adverse events.

- **Hematological Toxicities:** Myelosuppression is the most common dose-limiting toxicity. This includes neutropenia (a low level of neutrophils), anemia (a low level of red blood cells), and thrombocytopenia (a low level of platelets).[11][12] Febrile neutropenia, a serious condition involving fever and a low neutrophil count, has also been reported.[13]
- **Non-Hematological Toxicities:** The most common non-hematological adverse events include stomatitis (inflammation of the mouth and lips), mucositis (inflammation of the mucous membranes lining the digestive tract), fatigue, nausea, diarrhea, and alopecia (hair loss).[11][12]

Q4: How are the toxicities of Alisertib managed in a clinical setting?

The management of Alisertib-related toxicities in clinical trials typically involves supportive care and dose modifications.[13] For example, neutropenia may be managed with the use of granulocyte-colony stimulating factors (G-CSF). Dose reductions or interruptions of Alisertib treatment are common strategies to allow for the recovery of blood counts or the resolution of non-hematological toxicities.[14]

Troubleshooting Guides

This section provides guidance for researchers encountering specific issues during their preclinical experiments with Alisertib.

Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.

- Possible Cause: The concentration of Alisertib may be too high, leading to off-target effects or exaggerated on-target effects in rapidly dividing normal cells.
- Troubleshooting Steps:
 - Titrate Alisertib Concentration: Perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations to identify the optimal window for inhibiting cancer cells while minimizing toxicity in normal cells.
 - Assess Cell Proliferation Rate: Highly proliferative normal cell lines will be more sensitive to Alisertib. Consider using a less proliferative normal cell line as a control if appropriate for your experimental question.
 - Check for Off-Target Kinase Inhibition: At higher concentrations, Alisertib may inhibit Aurora B kinase. You can assess this by performing an immunoblot for phosphorylated histone H3 (Ser10), a key substrate of Aurora B. A decrease in this signal would suggest Aurora B inhibition.

Issue 2: Inconsistent results in cell cycle analysis after Alisertib treatment.

- Possible Cause: Variability in cell synchronization, antibody staining, or flow cytometry gating can lead to inconsistent results.
- Troubleshooting Steps:
 - Optimize Cell Synchronization: If you are synchronizing your cells before Alisertib treatment, ensure the method (e.g., serum starvation, thymidine block) is consistently applied and effective for your cell line.
 - Validate Antibody Staining: For assays involving intracellular staining (e.g., for cyclins or phosphohistones), ensure your fixation and permeabilization protocol is optimized. Titrate your primary and secondary antibodies to achieve a good signal-to-noise ratio.
 - Consistent Flow Cytometry Gating: Use a consistent gating strategy for all your samples to define cell populations (G1, S, G2/M). Use software to analyze your data and quantify the percentage of cells in each phase of the cell cycle.

Issue 3: Difficulty in observing mitotic spindle defects after Alisertib treatment.

- Possible Cause: The timing of observation after treatment may not be optimal, or the imaging technique may not have sufficient resolution.
- Troubleshooting Steps:
 - Perform a Time-Course Experiment: Treat cells with Alisertib and fix them at different time points (e.g., 8, 16, 24, 48 hours) to determine the optimal time to observe mitotic arrest and spindle defects.
 - Optimize Immunofluorescence Protocol: Ensure your immunofluorescence protocol is well-optimized for visualizing the mitotic spindle. Use high-quality antibodies against components like α -tubulin and γ -tubulin.
 - Use High-Resolution Microscopy: Confocal microscopy is recommended for detailed analysis of mitotic spindle morphology. This will provide better resolution than standard widefield fluorescence microscopy.

Data Presentation

Table 1: Common Hematological Adverse Events with Single-Agent Alisertib in Clinical Trials

Adverse Event	Grade 1-4 (%)	Grade 3-4 (%)
Neutropenia	50 - 63% [8] [15]	30 - 63% [10] [15]
Anemia	35 - 53% [15] [16]	10 - 35% [15]
Thrombocytopenia	33% [15]	5 - 33% [14] [15]
Leukopenia	54% [15]	21 - 54% [15]
Febrile Neutropenia	13 - 14% [7] [15]	6.6 - 14% [7] [14]

Table 2: Common Non-Hematological Adverse Events with Single-Agent Alisertib in Clinical Trials

Adverse Event	Grade 1-4 (%)	Grade 3-4 (%)
Fatigue	36.4 - 78% [7] [14]	6 - 36.4% [7] [15]
Stomatitis/Mucositis	41 - 42% [7] [8]	8 - 41% [7] [15]
Nausea	38 - 46% [10] [14]	N/A
Diarrhea	42% [8]	N/A
Alopecia	42 - 54.5% [7] [8]	54.5% [7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Aurora A Kinase Phosphorylation

This protocol is for assessing the on-target activity of Alisertib by measuring the autophosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A).

- **Cell Culture and Treatment:** Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of Alisertib or vehicle control (DMSO) for the specified duration.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for p-Aurora A (Thr288) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora A or a loading control like GAPDH or β -actin.

Protocol 2: Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol is for visualizing the effects of Alisertib on mitotic spindle formation.

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with Alisertib or vehicle control.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
- Antibody Staining:
 - Incubate with a primary antibody against α -tubulin (to visualize microtubules) overnight at 4°C.
 - Wash three times with PBST.
 - Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:

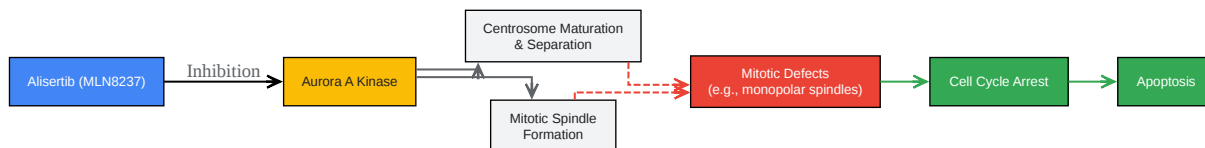
- Wash three times with PBST.
- Counterstain the DNA with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the cells using a confocal microscope. Acquire Z-stacks to capture the entire mitotic spindle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for quantifying the effects of Alisertib on cell cycle distribution.

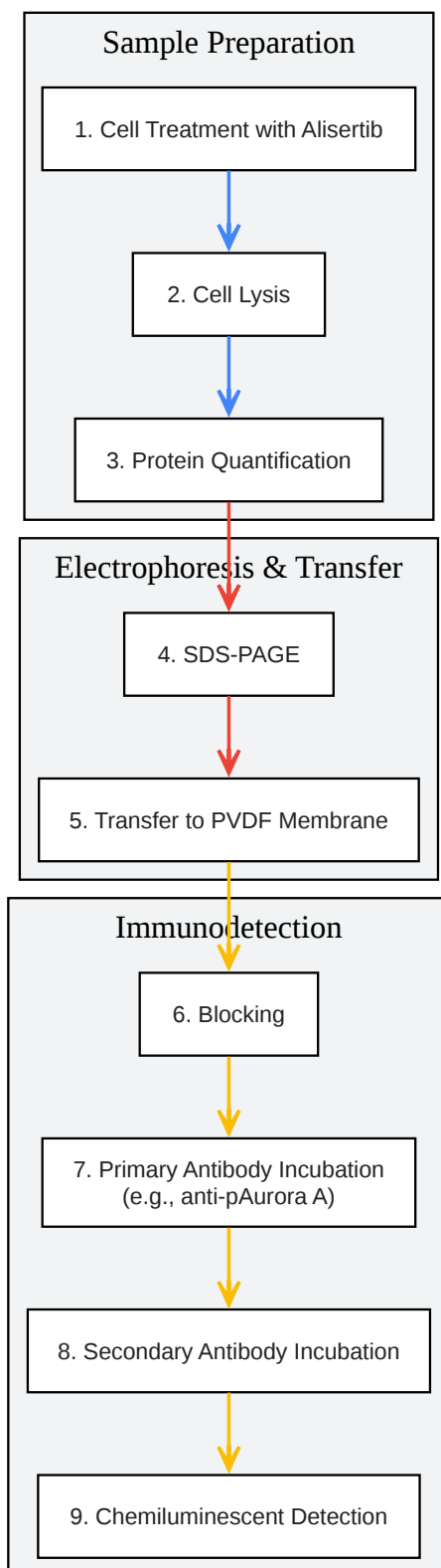
- Cell Culture and Treatment: Treat cells with Alisertib or vehicle control for the desired time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer.
 - Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Mandatory Visualizations



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Caption: Alisertib inhibits Aurora A kinase, leading to mitotic defects.



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